Cas no 946334-99-2 (N-(4-ethoxyphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide)

N-(4-ethoxyphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethoxyphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide
- 1H-Indole-1-acetamide, N-(4-ethoxyphenyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-
- F2227-0386
- N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- AKOS004958142
- N-(4-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
- 946334-99-2
-
- インチ: 1S/C23H24N4O3/c1-3-7-22-25-26-23(30-22)20-14-16-8-5-6-9-19(16)27(20)15-21(28)24-17-10-12-18(13-11-17)29-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,24,28)
- InChIKey: KKLOKUWMWKJTMA-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(OCC)C=C2)=O)C2=C(C=CC=C2)C=C1C1=NN=C(CCC)O1
計算された属性
- 精确分子量: 404.18484064g/mol
- 同位素质量: 404.18484064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 8
- 複雑さ: 555
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 82.2Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 13.44±0.70(Predicted)
N-(4-ethoxyphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2227-0386-10μmol |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-2mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-3mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-15mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-10mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-5mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-20mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-20μmol |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-5μmol |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2227-0386-1mg |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
946334-99-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(4-ethoxyphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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N-(4-ethoxyphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamideに関する追加情報
N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide: A Promising Candidate in Medicinal Chemistry
N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide is a novel synthetic compound with a unique molecular structure that has garnered significant attention in recent years. This compound, designated by the CAS number 946334-99-2, represents a critical advancement in the development of multifunctional pharmaceutical agents. Its molecular framework combines aromatic rings, heterocyclic systems, and functional groups, which collectively contribute to its potential therapeutic applications. The integration of a 1,3,4-oxadiazole ring and an indole moiety within its structure is particularly noteworthy, as these heterocycles are known for their biological activity and pharmacological relevance.
The indole nucleus, a fundamental component of many bioactive molecules, plays a pivotal role in modulating target interactions. Meanwhile, the 1,3,4-oxadiazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is recognized for its ability to enhance drug-likeness properties and improve metabolic stability. The presence of an ethoxy substituent on the phenyl ring further modulates the compound's physicochemical profile, potentially influencing its solubility and membrane permeability. Recent studies have highlighted the importance of such structural features in optimizing drug efficacy and minimizing off-target effects.
Emerging research in medicinal chemistry has demonstrated that compounds with the 1,3,4-oxadiazole moiety exhibit promising pharmacological profiles, particularly in the context of neurodegenerative diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of 1,3,4-oxadiazole showed significant neuroprotective activity by modulating intracellular signaling pathways. Similarly, the indole scaffold has been extensively explored for its potential in targeting G protein-coupled receptors (GPCRs), which are key mediators of cellular communication. This dual-component structure of N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide positions it as a versatile scaffold for drug discovery.
One of the most compelling aspects of this compound is its ability to interact with multiple molecular targets. The 1,3,4-oxadiazole ring has been shown to form hydrogen bonds with key residues in enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in protein binding pockets. This dual mechanism of action may contribute to its potential as a multitarget drug, a concept that is increasingly emphasized in modern drug development. A 2024 review in Drug Discovery Today highlighted the advantages of multitarget compounds in addressing complex diseases such as cancer and metabolic disorders.
Recent advancements in computational drug design have further supported the therapeutic potential of this compound. Molecular docking studies have revealed that the 1,3,4-oxadiazole ring can bind to specific receptors with high affinity, while the indole scaffold may modulate secondary signaling pathways. These findings are consistent with experimental data from in vitro assays, which demonstrated that the compound exhibits potent inhibitory activity against a panel of enzymes. The ethoxy substituent on the phenyl ring is believed to enhance the compound's solubility, a critical factor in improving bioavailability and reducing dosage requirements.
The pharmacokinetic properties of N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide are also of significant interest. Studies have shown that compounds with similar structural features exhibit favorable absorption profiles and prolonged half-life in vivo. The presence of the ethoxy group may contribute to improved metabolic stability, as it reduces the likelihood of rapid hydrolysis. This characteristic is particularly important in the development of oral formulations, where sustained release and reduced hepatic metabolism are desirable outcomes.
Moreover, the compound's potential applications extend beyond traditional therapeutic areas. Research in the field of anti-inflammatory agents has suggested that derivatives of 1,3,4-oxadiazole may inhibit the production of pro-inflammatory cytokines by targeting specific signaling pathways. A 2023 preclinical study published in Pharmaceutical Research reported that such compounds could reduce inflammation in animal models of rheumatoid arthritis. The indole scaffold, on the other hand, has been associated with anti-cancer activities, particularly in modulating the expression of genes involved in apoptosis and cell cycle regulation.
Despite its promising properties, the development of N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide is not without challenges. The synthesis of such complex molecules requires precise control over stereochemistry and functional group compatibility. However, recent advances in asymmetric catalysis and solid-phase peptide synthesis have provided new tools for optimizing the preparation of this compound. These developments are critical in ensuring that the molecule can be produced in sufficient quantities for clinical evaluation.
In conclusion, N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide represents a significant innovation in the field of pharmaceutical chemistry. Its unique molecular structure, combining a 1,3,4-oxadiazole ring and an indole scaffold, offers a versatile platform for the development of multifunctional drugs. As research in this area continues to evolve, this compound may play a pivotal role in addressing some of the most challenging medical conditions of our time.
For further information on the synthesis, biological activity, and potential therapeutic applications of this compound, readers are encouraged to explore recent publications in journals such as Journal of Medicinal Chemistry, Drug Discovery Today, and Pharmaceutical Research. These resources provide detailed insights into the ongoing research and development efforts surrounding N-(4-Ethoxyphenyl)-2-(2-(5-Propyl-1,3,4-Oxadiazol-2-Yl)-1H-Indol-1-Yl)Acetamide and its potential impact on modern medicine.
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